molecular formula C15H12N2OS2 B5628122 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5628122
M. Wt: 300.4 g/mol
InChI Key: NBDATEZMYOAXBO-UHFFFAOYSA-N
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Description

The chemical of interest is part of a broader class of compounds that have been explored for their potential applications in various fields of chemistry and pharmacology. While specific studies directly on this compound were not found, related research indicates a strong interest in thiazole and thiophene derivatives due to their diverse biological activities and potential in drug design.

Synthesis Analysis

Synthesis of thiazole and thiophene derivatives generally involves cyclization reactions, starting from precursors like acetic acid, trimethoxybenzene, and benzoyl chlorides. These compounds are synthesized using a variety of chemical reactions, including nucleophilic substitution and cyclization, to introduce different functional groups and achieve the desired molecular architecture (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray diffraction. These studies reveal the crystal and molecular structure, highlighting the importance of hydrogen bond interactions and the molecular conformation within the crystal lattice (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Thiazole and thiophene derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These reactions include thionation-cyclization, enabling the synthesis of trisubstituted thiazoles with functionalized enamides. Such reactions are pivotal for introducing ester, carboxamide, or peptide functionalities into the thiazole core (Kumar et al., 2013).

Physical Properties Analysis

The physical properties, including solubility and stability, of thiazole and thiophene derivatives are influenced by their molecular structure and the presence of various functional groups. These properties are essential for determining the compound's potential applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as reactivity and potential interactions with biological targets, are defined by the compound's functional groups and molecular geometry. Studies on similar compounds indicate a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, which are directly influenced by their chemical structure (Amr et al., 2010).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-4-6-11(7-5-10)12-9-20-15(16-12)17-14(18)13-3-2-8-19-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDATEZMYOAXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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